Superior Substrate Affinity (Km) in Insect Acetylcholinesterase Compared to Acetylthiocholine
In purified acetylcholinesterase (AChE) from Lygus hesperus, AβMTC demonstrated a lower Michaelis constant (Km) than acetylthiocholine (ATC), indicating tighter enzyme-substrate binding affinity. The Km value for AβMTC was 6.5 × 10⁻⁵ M, compared to 6.9 × 10⁻⁵ M for ATC [1]. While this difference is modest, it is a consistent observation that AβMTC does not simply mimic ATC kinetics.
| Evidence Dimension | Michaelis constant (Km) for AChE binding affinity |
|---|---|
| Target Compound Data | 6.5 × 10⁻⁵ M |
| Comparator Or Baseline | Acetylthiocholine (ATC): 6.9 × 10⁻⁵ M |
| Quantified Difference | Km is 0.4 × 10⁻⁵ M lower (approximately 6% lower) for AβMTC |
| Conditions | Purified AChE from Lygus hesperus Knight; assay at 37°C, pH 7.7 |
Why This Matters
This differentiates AβMTC as a kinetically distinct tool from ATC; using ATC as a proxy for AβMTC behavior in binding studies introduces a quantifiable bias.
- [1] Zhu, K. Y., & Brindley, W. A. (1992). Enzymological and inhibitory properties of acetylcholinesterase purified from Lygus hesperus knight (Hemiptera:Miridae). Insect Biochemistry and Molecular Biology, 22(3), 245-251. View Source
